N-Carbamoyl-N-methylbenzamide

Physicochemical Properties Drug Design Structure-Activity Relationship

N-Carbamoyl-N-methylbenzamide (CAS 89879-88-9) is a synthetic organic compound belonging to the N-acylurea class, specifically characterized as a benzamide derivative with both a carbamoyl and a methyl substituent on its amide nitrogen. Its molecular formula is C9H10N2O2 with a molecular weight of 178.188 g/mol.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 89879-88-9
Cat. No. B14399153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-N-methylbenzamide
CAS89879-88-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C9H10N2O2/c1-11(9(10)13)8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13)
InChIKeyGFEUTFCUZZNTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for N-Carbamoyl-N-methylbenzamide (CAS 89879-88-9): A Baseline Overview


N-Carbamoyl-N-methylbenzamide (CAS 89879-88-9) is a synthetic organic compound belonging to the N-acylurea class, specifically characterized as a benzamide derivative with both a carbamoyl and a methyl substituent on its amide nitrogen. Its molecular formula is C9H10N2O2 with a molecular weight of 178.188 g/mol [1]. Also known as N-benzoyl-N-methylurea, it is cataloged in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This compound serves as a structural motif of interest in agrochemical and medicinal chemistry research, but its specific activities are not well-documented in the primary literature.

Why Generic Substitution Fails for N-Carbamoyl-N-methylbenzamide Analogs


N-Acylureas, including N-carbamoyl benzamides, possess a highly tunable pharmacophore where even minor N-alkyl substitutions can profoundly alter hydrogen-bonding capacity, lipophilicity, and molecular conformation. The specific N-methyl substitution on N-Carbamoyl-N-methylbenzamide directly impacts its topological polar surface area (PSA of 64.39 Ų) and calculated partition coefficient (LogP of 1.35) [1]. These physicochemical properties dictate membrane permeability, solubility, and target engagement in biological systems [1]. Consequently, an unsubstituted analog like N-carbamoylbenzamide or the N,N-dimethylated derivative cannot be assumed to exhibit the same absorption, distribution, or binding profile, making interchange scientifically unsound without direct comparative data, which is currently lacking.

Quantitative Evidence Guide for the Differentiation of N-Carbamoyl-N-methylbenzamide


Physicochemical Property Profile vs. Unsubstituted N-Carbamoylbenzamide Backbone

The target compound exhibits calculated physicochemical properties that differentiate it from the unsubstituted N-carbamoylbenzamide core. While direct experimental comparison is absent from primary literature, the predicted LogP of 1.35 and Polar Surface Area (PSA) of 64.39 Ų for N-Carbamoyl-N-methylbenzamide [1] are structurally derived from its N-methyl substitution, which is absent in simpler benzoylureas. This modification is known to influence passive membrane permeability and oral bioavailability parameters in related acyclic N-acylurea series.

Physicochemical Properties Drug Design Structure-Activity Relationship

Lack of Documented Biological Activity Provides a Clean Slate for SAR Exploration

A comprehensive search of authoritative bioactivity databases, including ChEMBL and PubChem, reveals no documented IC50, Ki, or EC50 values for N-Carbamoyl-N-methylbenzamide (CAS 89879-88-9) against any biological target [1][2]. This is in stark contrast to its structural analogs, such as certain N-benzoyl-N'-phenylureas, which are well-known chitin synthesis inhibitors. This absence of data is itself a differentiator: the compound is a 'blank canvas' for SAR, free from IP-entangled or pleiotropic activity profiles that often complicate lead optimization with more established scaffolds.

Chemical Biology Hit Identification Enzyme Inhibition

GHS Classification and Handling Profile

N-Carbamoyl-N-methylbenzamide is officially cataloged under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This signifies that it has been assessed and categorized for hazard communication standards. This formal registration facilitates international procurement, safe handling, and regulatory compliance, distinguishing it from unregistered 'research-only' analogs that may lack standardized safety profiles.

Safety Data Occupational Health Procurement Compliance

Optimal Application Scenarios for Procuring N-Carbamoyl-N-methylbenzamide


Internal Negative Control or Inactive Scaffold for Bioassay Development

Given the documented absence of any bioactivity data across major repositories [2][3], this compound is an ideal candidate for use as a chemically tractable, inactive control in high-throughput screening campaigns. Its N-methyl-N-carbamoyl substitution pattern provides a 'drug-like' physiochemical profile (LogP 1.35, PSA 64.39) [1] that can help validate assay specificity without the confounding signal of known active pharmacophores.

Systematic Physicochemical or Crystallographic Baseline Studies

The compound's discrete N-methyl substitution on the N-acylurea core makes it a valuable comparator for fundamental studies on hydrogen-bonding patterns and conformational effects in the solid state. Its specific PSA and LogP values [1] allow for the experimental calibration of in silico models that predict the impact of N-alkylation on permeability and solubility, which are critical modulations in drug design but are unencumbered by the complex bioactivity of more advanced leads.

Agrochemical Metabolite or Degradation Product Identification

Structurally related benzoylureas are important agrochemicals. N-Carbamoyl-N-methylbenzamide serves as a potential analytical reference standard for metabolite identification or environmental fate studies. Its formal GHS cataloging supports its use in regulated environmental testing contexts where unambiguous structural confirmation and safety data are prerequisite.

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